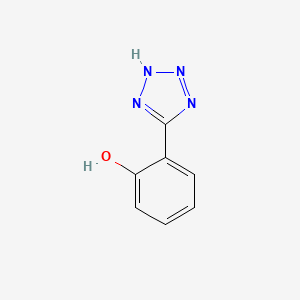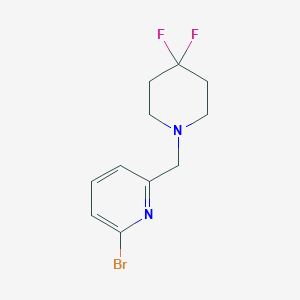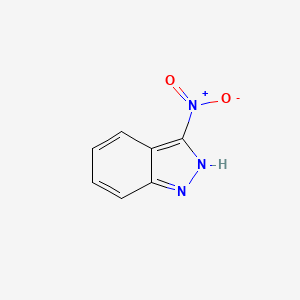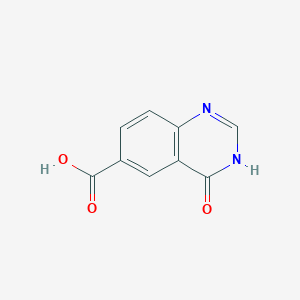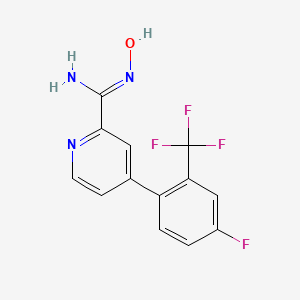
4-(4-Fluoro-2-trifluoromethylphenyl)-N-hydroxypyridine-2-carboxamidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-Fluoro-2-(trifluoromethyl)phenyl Isocyanate” is a reagent used for the preparation of nitrogen-containing compounds having kinase inhibitory activity . More specifically, it can be used for the preparation of ureas and related compounds as KDR kinase inhibitors for the treatment of some cancers .
Synthesis Analysis
Trifluoromethylpyridines, which might be structurally similar to the compound you’re interested in, are used in the agrochemical and pharmaceutical industries . The synthesis of these compounds often starts with a cyclocondensation reaction of certain building blocks .
Molecular Structure Analysis
The molecular formula of “4-Fluoro-2-(trifluoromethyl)phenyl isocyanate” is C8H3F4NO . Its exact mass is 205.01507637 g/mol .
Physical And Chemical Properties Analysis
The compound “4-Fluoro-2-(trifluoromethyl)phenol” has a molecular weight of 180.0997 . It has a boiling point of 169.3±35.0 °C and a density of 1.434±0.06 g/cm3 .
Applications De Recherche Scientifique
Discovery and Development of Kinase Inhibitors
One significant application of structurally related compounds involves the development of selective inhibitors for the Met kinase superfamily. Research by Schroeder et al. (2009) identified potent and selective Met kinase inhibitors, demonstrating the role of fluorinated phenyl groups in improving enzyme potency and aqueous solubility. This has implications for cancer therapy, as demonstrated by the complete tumor stasis observed in animal models, leading to clinical trials (Schroeder et al., 2009).
Antibacterial Agents
Another application area is the development of antibacterial agents. Egawa et al. (1984) synthesized compounds with modifications at the fluorophenyl component, leading to antibacterial agents more active than existing drugs. This work underscores the importance of fluorinated compounds in enhancing antibacterial efficacy (Egawa et al., 1984).
Synthons for Medicinal Chemistry
Fluoropyrrolidine derivatives, as explored by Singh and Umemoto (2011), are highlighted for their use in medicinal chemistry, particularly as dipeptidyl peptidase IV inhibitors. The synthesis of N-protected 4-fluoropyrrolidine-2-carbonyl fluorides offers a pathway to various medicinally relevant intermediates, showcasing the versatility of fluorinated compounds in drug development (Singh & Umemoto, 2011).
Antipathogenic Activity
Research into thiourea derivatives, including those with fluorophenyl components, has shown significant anti-pathogenic activity, especially against strains capable of forming biofilms like Pseudomonas aeruginosa and Staphylococcus aureus. This indicates the potential for developing novel antimicrobial agents based on fluorinated compounds (Limban, Marutescu, & Chifiriuc, 2011).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-[4-fluoro-2-(trifluoromethyl)phenyl]-N'-hydroxypyridine-2-carboximidamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F4N3O/c14-8-1-2-9(10(6-8)13(15,16)17)7-3-4-19-11(5-7)12(18)20-21/h1-6,21H,(H2,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFOXNMCOYCJNNT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(F)(F)F)C2=CC(=NC=C2)C(=NO)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1F)C(F)(F)F)C2=CC(=NC=C2)/C(=N/O)/N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F4N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Fluoro-2-trifluoromethylphenyl)-N-hydroxypyridine-2-carboxamidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methyl-1H,4H-pyrazolo[1,5-a][1,3,5]triazin-4-one](/img/structure/B1417627.png)
![3-[(2,4-Dichlorophenyl)methoxyiminomethyl]-4-hydroxy-6-methylpyran-2-one](/img/structure/B1417628.png)
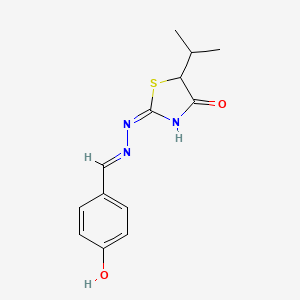
![8-iodo-1H,4H-pyrazolo[1,5-a][1,3,5]triazin-4-one](/img/structure/B1417632.png)
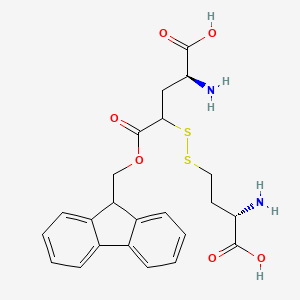

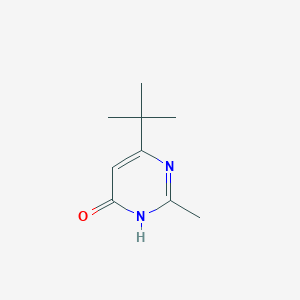
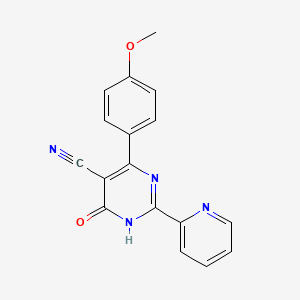
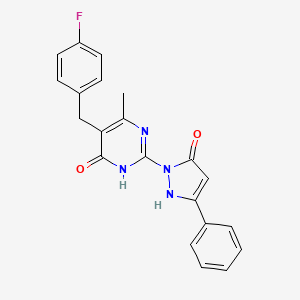
![4-hydroxy-2-oxo-N'-[(1E)-(1H-pyrrol-2-yl)methylidene]-1-azatricyclo[7.3.1.0^{5,13}]trideca-3,5(13),6,8-tetraene-3-carbohydrazide](/img/structure/B1417641.png)
